molecular formula C12H18IN3O2 B572823 (S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1228552-62-2

(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B572823
CAS RN: 1228552-62-2
M. Wt: 363.199
InChI Key: NSXDWECYTNLRMJ-QMMMGPOBSA-N
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Description

(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as VTP-38543 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. Therefore, the inhibition of PTP1B by VTP-38543 has the potential to be used in the treatment of type 2 diabetes and obesity.

Scientific Research Applications

  • Radioprotection and Cytotoxicity : Nitroxyl compounds, including variants like L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate, have been investigated for their potential as radioprotective drugs. These compounds have shown cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).

  • Chemical Synthesis and Characterization : Derivatives of imidazo[1,2-a]pyridine, which include compounds structurally related to "(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate", have been synthesized and characterized. These derivatives are known to be core fragments of various drug molecules, indicating their potential pharmaceutical relevance (Chen et al., 2021).

  • Metabolic Studies : Compounds with structural similarities have been studied for their metabolism in biological systems, such as rat liver microsomes. For instance, the in vitro metabolism of related compounds has been investigated, revealing major metabolic reactions like hydroxylation and carbonyl reduction (Yoo et al., 2008).

  • Catalytic Activities : Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes, which are structurally related, have been synthesized. These complexes demonstrated catalytic activities in hydrogen transfer reactions of ketones, suggesting potential applications in catalysis (Cheng et al., 2009).

  • Drug Synthesis and Biological Evaluation : The synthesis of optical isomers of related compounds has been conducted for evaluation as potential antilipidemic agents, indicating the pharmaceutical significance of such compounds (Ohno et al., 1999).

  • Extraction and Coordination Studies : Synthesis of pyridine-based ligands, including those structurally similar, has been performed for their application in the extraction of metal ions like nickel(II) and copper(II). These studies explore the potential use of such compounds in coordination chemistry and metal extraction (Pearce et al., 2019).

properties

IUPAC Name

tert-butyl (2S)-2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXDWECYTNLRMJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142811
Record name 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS RN

1228552-62-2
Record name 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-(5-iodo-1H-imidazol-2-yl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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